molecular formula C4H4O5 B1435056 (4R)-4-hydroxydioxane-3,6-dione CAS No. 177019-47-5

(4R)-4-hydroxydioxane-3,6-dione

Cat. No.: B1435056
CAS No.: 177019-47-5
M. Wt: 132.07 g/mol
InChI Key: KVDRUIUSBBUJSN-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-hydroxydioxane-3,6-dione is a high-purity chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring the dioxane-3,6-dione structure are of significant interest in organic synthesis and medicinal chemistry as versatile building blocks or precursors. The specific stereochemistry at the 4-position, denoted by the (R) configuration, may be critical for its function and interaction in chiral environments. Researchers can leverage this reagent in the exploration of novel chemical entities, potentially including the synthesis of more complex molecules for agricultural or pharmaceutical research. One closely related compound, 1,4-Dioxane-2,6-dione (CID 78232), shares the core dioxane-dione structure and is listed in the PubChem database . Furthermore, the dioxane-dione scaffold appears in various chemical contexts, including more complex derivatives such as (4R,5S)-4,5-diphenyldioxane-3,6-dione . The presence of both hydroxyl and diketone functional groups in (4R)-4-hydroxydioxane-3,6-dione suggests potential for diverse chemical reactivity.

Properties

IUPAC Name

(4R)-4-hydroxydioxane-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-2-1-3(6)8-9-4(2)7/h2,5H,1H2/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDRUIUSBBUJSN-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)OOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Synthesis Using Magnesium Perchlorate Catalysis

Method Overview:

A prominent approach involves a one-pot, three-component reaction catalyzed by magnesium perchlorate (Mg(ClO4)2), which acts as a solid acid catalyst under solvent-free conditions. This method leverages the reactivity of 4-hydroxycoumarin, cyclic 1,3-diketones (e.g., dimedone), and aldehydes (aromatic or aliphatic) to synthesize tetrahydrochromeno[4,3-b]chromene-6,8-dione derivatives, which are structurally related to (4R)-4-hydroxydioxane-3,6-dione.

Reaction Conditions:

Parameter Details
Catalyst Magnesium perchlorate (Mg(ClO4)2)
Temperature 90°C
Solvent Solvent-free
Reaction Time Varies (short, typically 30–60 minutes)
Yield High (up to 90%)

Research Findings:

  • Mg(ClO4)2 was identified as the most effective catalyst among tested Lewis acids, outperforming MgSO4, MgBr2, MgCl2, and LiClO4 in terms of yield and reaction time.
  • The method demonstrates high efficiency, short reaction times, and environmental friendliness, avoiding organic solvents.
  • Aromatic aldehydes with electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups.

Reaction Scheme:

The process involves condensation of 4-hydroxycoumarin, a cyclic diketone, and aldehyde, facilitated by Mg(ClO4)2, leading to cyclization and formation of the hydroxydioxane core.

Oxidative Approaches for Direct Synthesis

Method Overview:

Oxidation strategies have been employed to synthesize hydroxydioxane derivatives directly from precursors such as dihydronaphthalenes or related intermediates. Notably, a modified Jones oxidation has been used to convert steroidal or aromatic precursors into 4-ene-3,6-dione compounds, which are structurally related to the target compound.

Key Oxidation Conditions:

Oxidant Reagent Solvent Time Yield
Jones reagent Chromium trioxide in sulfuric acid Acetone 1–2 hours 77–89%
Tetra-n-propylammonium perruthenate (TPAP) TPAP, N-methylmorpholine N-oxide Acetonitrile 1.5 hours 88%

Research Findings:

  • High yields (77–89%) were achieved with short reaction times.
  • The oxidation process is straightforward and scalable, offering an alternative to multi-step syntheses.
  • The approach is applicable to steroidal frameworks and aromatic precursors, facilitating access to hydroxydioxane derivatives.

Synthesis via Silyl and Enol Ether Intermediates

Method Overview:

Another route involves the formation of silyl enol ethers from suitable precursors, followed by controlled oxidation or cyclization to generate the hydroxydioxane ring system.

Typical Procedure:

  • Preparation of bis(trialkylsilyl)enol ethers from ketone precursors using trimethylsilyl iodide (TMSI) or hexamethyldisilazane (HMDS).
  • Subsequent oxidation or cyclization under mild conditions to form the hydroxydioxane core.

Reaction Conditions:

Reagent Conditions Yield
TMSI or HMDS Low temperature (-30°C to room temperature) 83%

Research Findings:

  • This method provides high yields and regioselectivity.
  • Suitable for synthesizing derivatives with various substituents on the dioxane ring.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Multi-component catalysis (Mg(ClO4)2) Solvent-free, rapid, high-yield Environmentally friendly, scalable Limited to specific substrates
Oxidative transformations Direct oxidation of precursors High yields, short times Requires oxidants and specific conditions
Silyl enol ether routes Use of silyl intermediates High regioselectivity Multi-step, requires careful control

Chemical Reactions Analysis

Types of Reactions: ®-2-Hydroxy-succinic acid-4-lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can yield dihydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dicarboxylic acids, while reduction can produce dihydroxy compounds.

Scientific Research Applications

®-2-Hydroxy-succinic acid-4-lactone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-hydroxy-succinic acid-4-lactone involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in metabolic processes, acting as an intermediate in the citric acid cycle. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in these pathways, influencing cellular metabolism and energy production.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • (4R)-4-hydroxydioxane-3,6-dione : Features a 1,4-dioxane core with hydroxyl and dual ketone groups. The stereochemistry at C4 may enhance chiral recognition in biological systems.
  • Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., Compound 46): Contain a fused pyrido-pyrazine ring system with dual ketones and hydroxyl substituents. The azole-based amide isosteres in such derivatives improve binding affinity to metal ions or enzymes .
  • Pomalidomide: A piperidine-2,6-dione derivative with an aromatic nitro group. Its planar structure facilitates intercalation into DNA or protein binding pockets, common in immunomodulatory drugs .
  • Dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)]: Combines a tetrahydroquinoline core with two 1,3-dioxane-4,6-dione units.

Physicochemical and Toxicological Properties

  • Solubility: The hydroxyl group in (4R)-4-hydroxydioxane-3,6-dione may improve aqueous solubility compared to non-polar analogs like meragidone sodium, a mercury-containing theophylline complex with inherent toxicity risks .
  • Stability : Spiro-dioxane derivatives exhibit enhanced stability due to restricted rotation, whereas pyrido-pyrazine-diones may degrade under acidic conditions .

Q & A

What are the recommended synthetic routes for (4R)-4-hydroxydioxane-3,6-dione, and how can stereochemical purity be ensured?

Basic Research Question
A scalable synthesis of (4R)-4-hydroxydioxane-3,6-dione can be adapted from methods used for structurally related diones. For example, cyclization reactions involving ketones and diols under acidic or enzymatic catalysis are common. A literature-based approach involves heating benzaldehyde derivatives with ethyl acetoacetate in the presence of a base (e.g., K₂CO₃) under nitrogen, followed by purification via flash chromatography . To ensure stereochemical purity, chiral resolution techniques such as enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., amylose-based columns) are recommended. Intermediate stereochemistry should be verified via X-ray crystallography or circular dichroism (CD) spectroscopy .

What analytical techniques are critical for characterizing (4R)-4-hydroxydioxane-3,6-dione's structure and purity?

Basic Research Question
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and detect impurities. For example, coupling constants in ¹H NMR can distinguish axial vs. equatorial substituents in the dioxane ring.
  • X-ray Crystallography : Resolve absolute configuration and validate stereochemical assignments, as demonstrated for similar dione derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak® IA) to assess enantiomeric excess (>98% purity is typical for rigorous studies).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and detect degradation products.

How can researchers design in vitro assays to assess the biological activity of (4R)-4-hydroxydioxane-3,6-dione?

Basic Research Question
For neuroprotection studies, adapt protocols from related diones:

  • Oxidative Stress Models : Use Glu-HT-22 hippocampal cells to measure anti-ROS/RNS effects via DCFH-DA fluorescence .
  • Enzyme Inhibition Assays : Test interactions with targets like ClpP protease (IC₅₀ determination via fluorogenic substrates) .
  • Dose-Response Curves : Include positive controls (e.g., N-acetylcysteine for ROS) and validate results across multiple cell lines to rule out cell-specific artifacts.

What strategies resolve contradictions in reported biological activities of (4R)-4-hydroxydioxane-3,6-dione derivatives?

Advanced Research Question
Contradictions often arise from variability in experimental conditions or compound purity. Mitigation strategies include:

  • Standardized Assay Protocols : Adopt consensus guidelines (e.g., NIH Rigor and Reproducibility criteria) for cell viability, enzyme activity, and ROS measurement.
  • Batch Consistency Checks : Use orthogonal purity assays (e.g., HPLC, NMR) for each batch .
  • Mechanistic Cross-Validation : Combine in vitro data with in vivo models (e.g., rat MCAO for neuroprotection) and lipidomics to identify confounding factors like off-target lipid modulation .

How to optimize experimental conditions for studying (4R)-4-hydroxydioxane-3,6-dione's neuroprotective effects?

Advanced Research Question
Apply the 4R nutrient stewardship framework adapted to experimental variables:

  • Right Rate : Titrate compound concentrations using pharmacokinetic modeling (e.g., EC₅₀ from dose-response curves).
  • Right Time : Administer pre- vs. post-injury in animal models to identify therapeutic windows .
  • Right Place : Use blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB) to ensure CNS bioavailability.
  • Data Integration : Combine lipidomics (e.g., LC-MS/MS) and molecular docking (e.g., AutoDock Vina) to map mechanism-of-action pathways .

What cheminformatics tools assist in managing research data for (4R)-4-hydroxydioxane-3,6-dione?

Advanced Research Question
Leverage FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Repositories : Store spectral data (NMR, MS) in Chemotion or RADAR4Chem .
  • Terminology Services : Use NFDI4Chem’s ontology tools to standardize metadata (e.g., IUPAC naming, reaction SMILES) .
  • Molecular Modeling : Access PubChem’s computational data (e.g., InChIKey, toxicity predictions) for structure-activity relationship (SAR) studies .

Notes

  • References : Avoid non-academic sources (e.g., BenchChem). Prioritize peer-reviewed journals and repositories.
  • Data Contradictions : Cross-validate findings using multiple techniques (e.g., in vitro + in vivo + computational).
  • Ethical Compliance : Ensure all protocols align with institutional guidelines for animal/human studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-hydroxydioxane-3,6-dione
Reactant of Route 2
(4R)-4-hydroxydioxane-3,6-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.